molecular formula C14H19N3O2 B3175513 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 957483-09-9

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine

Cat. No. B3175513
CAS RN: 957483-09-9
M. Wt: 261.32 g/mol
InChI Key: LLUFFXMDUSLIJJ-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine, commonly known as DMPEA, is a derivative of pyrazole, an organic compound with a diverse range of applications. DMPEA is a synthetic molecule that has been used in a variety of scientific research experiments, including those related to pharmacology, biochemistry, and physiology.

Scientific Research Applications

DMPEA has been used in a variety of scientific research experiments, including those related to pharmacology, biochemistry, and physiology. In pharmacology, DMPEA has been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In biochemistry, DMPEA has been used to study the structure and function of enzymes, as well as to study the role of lipids in cellular signaling. In physiology, DMPEA has been used to study the effects of drugs on the nervous system, as well as to study the effects of hormones on the body.

Mechanism of Action

The mechanism of action of DMPEA is not fully understood, but it is believed to be related to its ability to inhibit the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. The inhibition of this enzyme by DMPEA leads to an increase in the levels of these neurotransmitters in the brain, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of monoamine oxidase by DMPEA leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This can lead to a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function. Additionally, DMPEA has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPEA in laboratory experiments is its ability to inhibit monoamine oxidase, which can be used to study the effects of drugs on the nervous system. Additionally, DMPEA has been shown to have anti-inflammatory and anti-cancer properties, which can be used to study the effects of hormones on the body. However, there are some limitations to using DMPEA in laboratory experiments, such as its potential toxicity and the fact that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research involving DMPEA. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its anti-inflammatory and anti-cancer properties could lead to the development of new drugs. Finally, further research into its effects on the nervous system could lead to the development of new treatments for neurological disorders.

properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-7-14(15)17(16-9)10(2)11-5-6-12(18-3)13(8-11)19-4/h5-8,10H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFFXMDUSLIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
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2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
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2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine

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